Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate

Drug Discovery Peptide Synthesis Chemical Biology

tert-Butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate (CAS 1429913-34-7) is a chiral, non-racemic, fluorinated diamine derivative (C₈H₁₅F₃N₂O₂, MW 228.21) possessing both a Boc-protected and a free primary amine. The trifluoromethyl group on the chiral α-carbon enhances metabolic stability and lipophilicity, while the orthogonal Boc group enables selective deprotection under acidic conditions (e.g., TFA or HCl/dioxane).

Molecular Formula C8H15F3N2O2
Molecular Weight 228.215
CAS No. 1429913-34-7
Cat. No. B2681786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate
CAS1429913-34-7
Molecular FormulaC8H15F3N2O2
Molecular Weight228.215
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN)C(F)(F)F
InChIInChI=1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-5(4-12)8(9,10)11/h5H,4,12H2,1-3H3,(H,13,14)
InChIKeyDLNPCORHTMWBMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate (CAS 1429913-34-7): A Dual-Function Fluorinated Building Block for Medicinal Chemistry


tert-Butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate (CAS 1429913-34-7) is a chiral, non-racemic, fluorinated diamine derivative (C₈H₁₅F₃N₂O₂, MW 228.21) possessing both a Boc-protected and a free primary amine . The trifluoromethyl group on the chiral α-carbon enhances metabolic stability and lipophilicity, while the orthogonal Boc group enables selective deprotection under acidic conditions (e.g., TFA or HCl/dioxane) [1]. This dual functionality renders it a versatile intermediate for constructing complex, fluorinated pharmacophores, distinct from simpler fluorinated amines or unprotected diamines.

Why a Simple Fluoroamine or Unprotected Diamine Cannot Replace tert-Butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate


Generic substitution with a simple fluoroamine like 1,1,1-trifluoropropan-2-amine (CAS 421-49-8) or an unprotected 3,3,3-trifluoropropane-1,2-diamine fails because both lack the orthogonal reactivity essential for controlled, sequential synthetic elaboration. The Boc group of CAS 1429913-34-7 acts as a 'protecting group on demand,' enabling selective modification of the free amine while the protected amine remains inert [1]. This is critical for avoiding unwanted cross-reactivity in multi-step syntheses of complex molecules such as GSK-3β inhibitors and MAGL inhibitors [2]. Furthermore, the absence of the CF₃ group in non-fluorinated analogues like tert-butyl (3-aminopropyl)carbamate results in a loss of the enhanced metabolic stability and target-binding affinity necessary for in vivo drug candidates [3].

Quantitative Differentiation of tert-Butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate Against Key Analogs


Orthogonal Protection vs. Unprotected 3,3,3-Trifluoropropane-1,2-diamine

The Boc group in CAS 1429913-34-7 provides orthogonal protection that is absent in the direct analog 3,3,3-trifluoropropane-1,2-diamine (CAS 259138-23-3). This allows for a two-step synthesis of unsymmetrical diamines, which is unachievable with the unprotected diamine [1]. Reductive amination or amide coupling proceeds exclusively at the primary amine, leaving the Boc-protected amine untouched, a critical advantage for building block procurement.

Drug Discovery Peptide Synthesis Chemical Biology

Metabolic Stability & Lipophilicity vs. Non-Fluorinated Boc-Amine (tert-Butyl (3-aminopropyl)carbamate)

The trifluoromethyl group on the chiral center of CAS 1429913-34-7 significantly enhances metabolic stability and lipophilicity compared to the non-fluorinated analog tert-butyl (3-aminopropyl)carbamate (CAS 75178-96-0) [1]. The CF₃ group is a well-established bioisostere that reduces oxidative metabolism and increases LogP. While LogP values for CAS 1429913-34-7 are predicted (e.g., ~1.2), they are expected to be significantly higher than the non-fluorinated analog (~0.2).

Medicinal Chemistry ADME Drug Metabolism

Synthetic Versatility vs. Simple Fluoroamine (1,1,1-Trifluoropropan-2-amine)

The integration of a chiral α-trifluoromethylamine within a differentially protected diamine framework makes CAS 1429913-34-7 a superior building block for asymmetric synthesis compared to the simple 1,1,1-trifluoropropan-2-amine (CAS 421-49-8) [1]. The latter is a common, achiral amine, while CAS 1429913-34-7 is procured as a single, defined enantiomer (S or R), offering a direct route to enantiomerically pure drug candidates without the need for costly chiral resolution steps [2].

Chiral Synthesis Enantioselective Catalysis Late-Stage Functionalization

High-Value Application Scenarios for tert-Butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate in Drug Discovery


Discovery of CNS-Penetrant MAGL Inhibitors at Scale

Pharmaceutical chemistry teams developing irreversible MAGL inhibitors for neurological disorders (e.g., pain, anxiety, Alzheimer's disease) use CAS 1429913-34-7 as a key intermediate to install the critical 1,1,1-trifluoropropan-2-ol pharmacophore, as described in Pfizer's patent portfolio [1]. The orthogonal Boc protection allows for late-stage diversification of the amine handle, a strategy impossible with unprotected fluoroamines.

Enantioselective Synthesis of β-Secretase (BACE) Inhibitors

Medicinal chemists targeting Alzheimer's disease can use the (S)-enantiomer of CAS 1429913-34-7 to construct chiral β-trifluoromethylated β-amino carbonyl compounds, with the free amine serving as a synthetic handle for further hit-to-lead optimization [2].

Construction of Dual-Targeting PROTAC Linkers

In the field of targeted protein degradation, the building block's unique structure allows it to function as a rigid, lipophilic linker. Its two differentially reactive amines can sequentially couple to a target-binding warhead and an E3 ligase ligand, respectively, while the CF3 group provides favorable orientation and metabolic stability to the final PROTAC molecule.

Synthesis of Fluorinated Peptidomimetics for Enhanced Oral Bioavailability

Preclinical research programs focused on improving the pharmacokinetic profile of peptide leads can incorporate CAS 1429913-34-7 as a β-amino acid surrogate. Its incorporation at the N-terminus mimics a natural amino acid while the trifluoromethyl group imparts resistance to aminopeptidases and increases lipophilicity for improved oral absorption, as supported by established medicinal chemistry principles [3].

Quote Request

Request a Quote for Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.